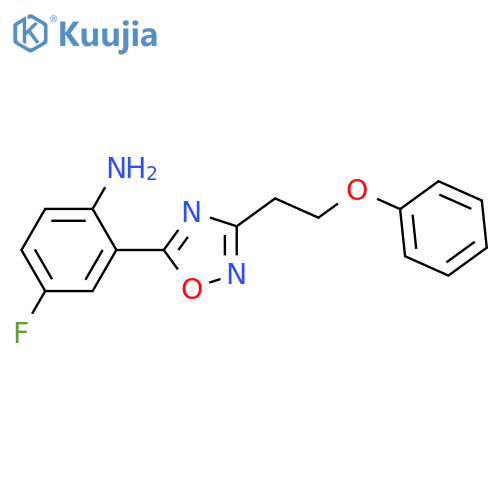

Cas no 1384430-20-9 (4-fluoro-2-3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-ylaniline)

1384430-20-9 structure

商品名:4-fluoro-2-3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-ylaniline

4-fluoro-2-3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-ylaniline 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline

- 4-fluoro-2-3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-ylaniline

-

- インチ: 1S/C16H14FN3O2/c17-11-6-7-14(18)13(10-11)16-19-15(20-22-16)8-9-21-12-4-2-1-3-5-12/h1-7,10H,8-9,18H2

- InChIKey: RGHFECUBQNSNCA-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(F)C=C1C1ON=C(CCOC2=CC=CC=C2)N=1

4-fluoro-2-3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-ylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-103598-1.0g |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 95% | 1g |

$743.0 | 2023-06-10 | |

| Enamine | EN300-103598-0.5g |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 95% | 0.5g |

$579.0 | 2023-10-28 | |

| TRC | F593213-100mg |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 100mg |

$ 295.00 | 2022-06-04 | ||

| TRC | F593213-10mg |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F593213-50mg |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 50mg |

$ 185.00 | 2022-06-04 | ||

| Enamine | EN300-103598-0.1g |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 95% | 0.1g |

$257.0 | 2023-10-28 | |

| Enamine | EN300-103598-10.0g |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 95% | 10g |

$3191.0 | 2023-06-10 | |

| A2B Chem LLC | AV44622-1g |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 95% | 1g |

$818.00 | 2024-04-20 | |

| Enamine | EN300-103598-10g |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 95% | 10g |

$3191.0 | 2023-10-28 | |

| Enamine | EN300-103598-1g |

4-fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline |

1384430-20-9 | 95% | 1g |

$743.0 | 2023-10-28 |

4-fluoro-2-3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-ylaniline 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1384430-20-9 (4-fluoro-2-3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-ylaniline) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量